Ethyl 2-amino-4-(trifluoromethyl)nicotinate

Description

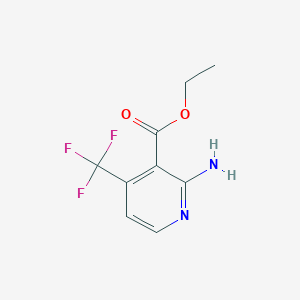

Ethyl 2-amino-4-(trifluoromethyl)nicotinate (CAS 1270542-79-4) is a nicotinic acid derivative with the molecular formula C₉H₉F₃N₂O₂ . Structurally, it consists of a pyridine ring substituted with an amino group at position 2, a trifluoromethyl (-CF₃) group at position 4, and an ethyl ester at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity in coupling and functionalization reactions .

Properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-5(9(10,11)12)3-4-14-7(6)13/h3-4H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCTGGTWSOJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204000 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227508-36-2 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227508-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 2-amino-4-(trifluoromethyl)nicotinate typically involves several steps, starting from readily available precursors. One common synthetic route involves the acylation of ethyl nicotinate with trifluoroacetic anhydride, followed by amination to introduce the amino group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-amino-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and nucleophiles like amines for substitution reactions. .

Scientific Research Applications

Ethyl 2-amino-4-(trifluoromethyl)nicotinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-amino-4-(trifluoromethyl)nicotinate belongs to a broader class of trifluoromethyl-substituted nicotinate esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Ethyl 6-(trifluoromethyl)nicotinate (CAS 597532-36-0)

- Structure: Trifluoromethyl group at position 6; lacks the amino group at position 2.

- Molecular Formula: C₉H₈F₃NO₂ .

- The trifluoromethyl group at position 6 (vs. 4) alters electronic effects on the pyridine ring, influencing reactivity in nucleophilic aromatic substitution .

- Applications : Used in agrochemical intermediates where electron-withdrawing groups enhance stability .

Methyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 944900-39-4)

- Structure : Methyl ester at position 3; trifluoromethyl at position 4.

- Molecular Formula : C₇H₅F₃N₂O₂ .

- Key Differences: The methyl ester (vs. ethyl) may accelerate hydrolysis rates due to reduced steric hindrance, affecting bioavailability in prodrug applications.

Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate (CAS 339538-64-6)

- Structure : Trifluoromethyl attached to a phenyl ring at position 2 of the pyridine.

- Molecular Formula: C₁₅H₁₂F₃NO₂ .

- Key Differences :

Functional Analogues

Morniflumate (Prodrug of Niflumic Acid)

- Structure: Morpholinoethyl ester of 2-{[3-(trifluoromethyl)phenyl]amino}nicotinate .

- Key Differences: The morpholinoethyl group enhances hydrolysis kinetics in vivo, enabling targeted release of niflumic acid (active NSAID). Unlike Ethyl 2-amino-4-(trifluoromethyl)nicotinate, morniflumate’s ester is bulkier, delaying metabolic activation .

Ethyl 2-fluoro-4-(trifluoromethyl)benzoate (CAS N/A)

- Structure : Benzoate core with fluoro and trifluoromethyl groups.

- Molecular Formula : C₁₀H₈F₄O₂ .

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability: Ethyl 2-amino-4-(trifluoromethyl)nicotinate’s ethyl ester provides moderate hydrolysis resistance compared to methyl analogs, balancing stability and reactivity in drug design .

- Electronic Effects : The -CF₃ group at position 4 deactivates the pyridine ring, directing electrophilic substitutions to position 6, a critical feature for functionalization .

Biological Activity

Ethyl 2-amino-4-(trifluoromethyl)nicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the various aspects of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-amino-4-(trifluoromethyl)nicotinate features a nicotinic acid core with an amino group and a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity, which facilitates membrane penetration and interaction with biological targets. This structural feature is crucial for its biological activity.

| Property | Description |

|---|---|

| Chemical Formula | C₇H₈F₃N₃O₂ |

| Molecular Weight | 215.15 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Lipophilicity | Enhanced due to trifluoromethyl group |

The biological activity of Ethyl 2-amino-4-(trifluoromethyl)nicotinate is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. The amino group can form hydrogen bonds, influencing various biochemical pathways that lead to its observed effects.

Antimicrobial Activity

Research indicates that Ethyl 2-amino-4-(trifluoromethyl)nicotinate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Anticancer Properties

Ethyl 2-amino-4-(trifluoromethyl)nicotinate has also been evaluated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in assays involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-15 (colon cancer), the compound exhibited cytotoxic effects with IC50 values indicating potent activity.

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI reported that Ethyl 2-amino-4-(trifluoromethyl)nicotinate showed a zone of inhibition ranging from 15 mm to 25 mm against various bacterial strains, indicating strong antibacterial activity.

- Anticancer Evaluation : In a comparative study on the cytotoxicity of nicotinic acid derivatives, Ethyl 2-amino-4-(trifluoromethyl)nicotinate was found to have an IC50 value of approximately 10 µM against HCT-15 cells, demonstrating significant anticancer potential .

- Mechanistic Insights : Research highlighted that the compound interacts with nicotinic acetylcholine receptors, modulating their activity and leading to downstream effects that promote apoptosis in cancer cells.

Summary of Biological Activities

| Activity Type | Effectiveness | IC50 Values/Zone of Inhibition |

|---|---|---|

| Antimicrobial | High | Zone of inhibition: 15 mm - 25 mm |

| Anticancer | Moderate to High | IC50 (HCT-15): ~10 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.